2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol
Overview
Description
The compound “2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol” is a complex organic molecule. It has a molecular weight of 369.48 and its molecular formula is C19H23N5OS . The compound is available for research use only .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a thiophen-2-ylmethyl group and a tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol group .Scientific Research Applications
Tautomeric Properties and Molecular Spectroscopy
The compound 2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol and similar compounds have been studied for their tautomeric properties. Research by Deneva et al. (2013) focused on the synthesis of related compounds and their tautomeric behavior using molecular spectroscopy, X-ray crystallography, and quantum-chemical calculations. The study found that a flexible piperidine ring can achieve a controlled shift in tautomeric equilibrium upon protonation/deprotonation in acetonitrile, providing insights into the molecular dynamics of such compounds (Deneva et al., 2013).
Antimalarial Activity
Compounds similar to this compound have been synthesized and evaluated for their antimalarial activities. A study by Barlin et al. (1991) reported on the preparation of Mannich bases derived from similar structures and their effectiveness against Plasmodium falciparum, demonstrating significant antimalarial potential (Barlin et al., 1991).
Cancer Research and Estrogen Receptor Modulators
Research into compounds structurally related to this compound includes the development of Selective Estrogen Receptor Modulators (SERMs). Yadav et al. (2011) designed and synthesized chiral compounds based on a similar structure, evaluating their activity against estrogen-responsive human breast cancer cells (Yadav et al., 2011).
Magnetic Nanoparticle Catalysis
The compound and its derivatives have been utilized in magnetic nanoparticle catalysis. Mokhtary and Torabi (2017) investigated the synthesis of aryl(piperidin-1-yl)methyl)naphthalene-2-ol derivatives using Fe3O4 magnetic nanoparticles, demonstrating high efficiency in reaction processes under ultrasound irradiation (Mokhtary & Torabi, 2017).
Mechanism of Action
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as this compound, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing interest and potential for future research in this area.
Properties
IUPAC Name |
5-piperidin-2-yl-11-(thiophen-2-ylmethyl)-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c25-19-14-12-23(11-13-4-3-9-26-13)8-6-15(14)21-18-10-17(22-24(18)19)16-5-1-2-7-20-16/h3-4,9-10,16,20,22H,1-2,5-8,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBWYRVIQAWWOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC3=NC4=C(CN(CC4)CC5=CC=CS5)C(=O)N3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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